
2-Amino-3-(2-bromophenyl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Amino-3-(2-bromophenyl)propanoic acid hydrochloride is a compound that is not directly described in the provided papers. However, similar compounds with bromophenyl groups and propanoic acid structures have been studied for various applications, including as intermediates in pharmaceutical synthesis and as potential therapeutic agents. For instance, the synthesis of amino acids with heteroaryl groups, such as furan or thiophene nuclei, has been reported, which are structurally related to the compound . Additionally, compounds with a bromophenyl moiety have been synthesized and analyzed for their crystal and molecular structures, which could provide insights into the properties of 2-Amino-3-(2-bromophenyl)propanoic acid hydrochloride .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including reduction, bromination, acylation, and hydrolysis. For example, racemic 2-amino-3-(heteroaryl)propanoic acids were synthesized with high yields using zinc dust and formic acid, avoiding unfavorable hydrogenolysis of bromine on the thiophene nucleus . Similarly, the synthesis of an intermediate of naproxen involved bromination and Bucherer Berg's reaction, with optimization of reaction conditions to achieve a high overall yield . These methods could potentially be adapted for the synthesis of 2-Amino-3-(2-bromophenyl)propanoic acid hydrochloride.
Molecular Structure Analysis
The molecular structure of compounds with similar features has been determined using X-ray crystallography. For instance, the crystal and molecular structures of a new anti-ulcer agent with a phenylpropionic acid moiety were determined, revealing a rigid bent-rod-like conformation and dimerization in the crystal through hydrogen bonding . The X-ray structure of cis-4-(p-bromophenyl)-5-methyl-2-pyrrolidinone was also reported, which could provide insights into the conformational preferences of bromophenyl-containing compounds .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes reactions such as bromination, acylation, and amination. For example, bromination was carried out using bromine in ethanol to synthesize 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride, which is structurally related to the compound of interest . These reactions are crucial for the modification of the molecular structure and the introduction of functional groups that can affect the biological activity and physical properties of the compound.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Amino-3-(2-bromophenyl)propanoic acid hydrochloride are not directly reported, the properties of structurally related compounds can provide some insights. The solubility, melting point, and stability of these compounds can be influenced by the presence of functional groups such as amino, hydroxy, and bromophenyl groups. For example, the synthesis of water-soluble photoinitiators demonstrates the importance of solubility in the application of these compounds . Additionally, the design and synthesis of novel uterine relaxants with hydroxyphenyl and hydroxypropyl groups highlight the significance of these properties in medicinal chemistry .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-amino-3-(2-bromophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c10-7-4-2-1-3-6(7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVZGHXWILEJDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(2-bromophenyl)propanoic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

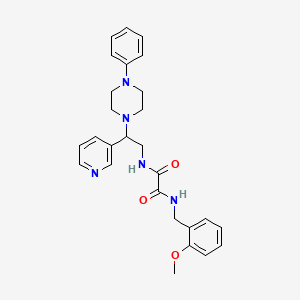
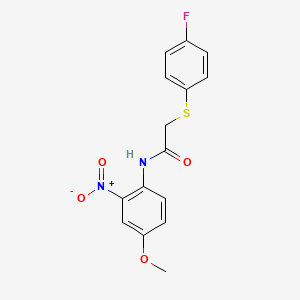
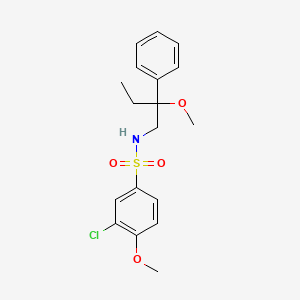


![(5E)-4-(4-methoxyphenyl)-5-[(4-methylphenyl)methoxyimino]-2-pyrrol-1-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile](/img/structure/B3020515.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B3020521.png)
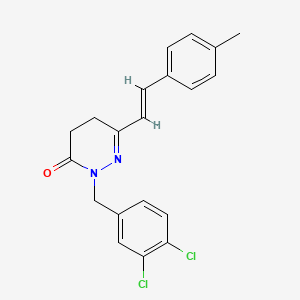

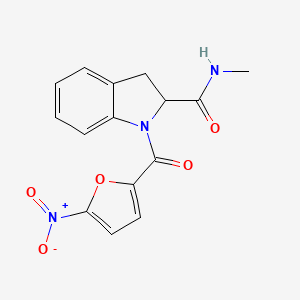
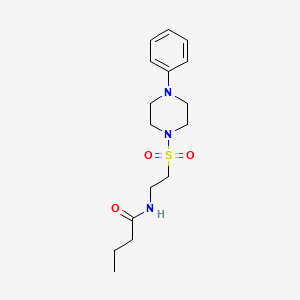
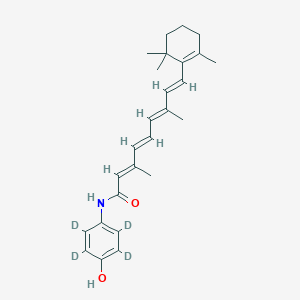
![N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)cyclohexanamine](/img/structure/B3020530.png)